molecular formula C10H10N4OS B2980091 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile CAS No. 717140-67-5

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile

Cat. No.: B2980091
CAS No.: 717140-67-5
M. Wt: 234.28
InChI Key: JUNPJDATMWLHHP-UHFFFAOYSA-N
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Description

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyanoethyl group attached to a thiazolyl ring, which is further connected to a propanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile typically involves the reaction of 5-formyl-1,3-thiazol-2-amine with 2-cyanoethyl bromide under suitable reaction conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Cyanoethyl-1,3-thiazol-2-amine

  • 5-Formyl-1,3-thiazol-2-ylamine

  • Propanenitrile derivatives

Uniqueness: 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile is unique due to its combination of cyanoethyl and thiazolyl groups, which provide distinct chemical and biological properties compared to its similar compounds.

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Properties

IUPAC Name

3-[2-cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-3-1-5-14(6-2-4-12)10-13-7-9(8-15)16-10/h7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPJDATMWLHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N(CCC#N)CCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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